1,2-Bis(difluoromethyl)benzene
Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1,2-Bis(difluoromethyl)benzene, focusing on six unique applications:
Pharmaceutical Intermediates
1,2-Bis(difluoromethyl)benzene is used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring difluoromethyl groups, can enhance the metabolic stability and bioavailability of drug molecules. This makes it a valuable building block in the development of new medications, particularly in the field of oncology and antiviral drugs .
Material Science
In material science, 1,2-Bis(difluoromethyl)benzene is utilized in the creation of advanced polymers. The incorporation of difluoromethyl groups can improve the thermal stability, chemical resistance, and mechanical properties of polymers. These enhanced materials are used in high-performance applications such as aerospace, electronics, and coatings .
Agricultural Chemicals
This compound is also significant in the development of agrochemicals. Its structural properties allow for the creation of more effective pesticides and herbicides. The difluoromethyl groups can increase the potency and environmental stability of these chemicals, leading to better crop protection and yield .
Catalysis
This compound is also employed in catalysis, particularly in the development of new catalytic systems for organic synthesis. The presence of difluoromethyl groups can influence the electronic properties of catalysts, leading to improved efficiency and selectivity in various chemical reactions. This application is vital for the production of fine chemicals and pharmaceuticals.
If you need further details on any of these applications or have other compounds in mind, feel free to ask!
Microwave-assisted synthesis of 1,4-bis(difluoromethyl)benzene Microwave-assisted synthesis of 1,4-bis(difluoromethyl)benzene Microwave-assisted synthesis of 1,4-bis(difluoromethyl)benzene : Microwave-assisted synthesis of 1,4-bis(difluoromethyl)benzene : Microwave-assisted synthesis of 1,4-bis(difluoromethyl)benzene : Microwave-assisted synthesis of 1,4-bis(difluoromethyl)benzene
Safety and Hazards
Mechanism of Action
Target of Action
Difluoromethylation processes have been used to modify large biomolecules such as proteins , suggesting that this compound may interact with protein targets.
Mode of Action
It’s known that difluoromethylation processes can lead to the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s . This suggests that 1,2-Bis(difluoromethyl)benzene may interact with its targets through the formation of such bonds.
Result of Action
Difluoromethylation processes have been shown to be beneficial in the synthesis of pharmaceuticals , suggesting that this compound may have potential therapeutic effects.
properties
IUPAC Name |
1,2-bis(difluoromethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWAUVIVGXKCEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306813 | |
Record name | 1,2-Bis(difluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(difluoromethyl)benzene | |
CAS RN |
887268-02-2 | |
Record name | 1,2-Bis(difluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887268-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(difluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.